molecular formula C17H16N4O3 B2916019 3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine CAS No. 1210298-45-5

3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine

Cat. No.: B2916019
CAS No.: 1210298-45-5
M. Wt: 324.34
InChI Key: BQUMXNKZTCNZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine is a heterocyclic compound featuring a pyridine ring linked via a piperidine-carbonyl group to a 1,3,4-oxadiazole moiety substituted with a furan-2-yl group. Its molecular formula is C₁₈H₁₈N₄O₄, with a molecular weight of 354.4 g/mol . The structure combines aromatic (pyridine, furan) and non-aromatic (piperidine) rings, along with the oxadiazole heterocycle, which is known for its bioisosteric properties and role in medicinal chemistry.

The furan group may enhance electron-rich interactions, while the piperidine linker could improve solubility and conformational flexibility compared to bulkier substituents.

Properties

IUPAC Name

[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c22-17(13-3-1-7-18-11-13)21-8-5-12(6-9-21)15-19-20-16(24-15)14-4-2-10-23-14/h1-4,7,10-12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUMXNKZTCNZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, continuous flow reactors, and automated synthesis techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Furan-2,5-diones

    Reduction: Amines

    Substitution: Alkylated piperidine derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

LMM5 and LMM11 (Antifungal Oxadiazoles)
  • LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
  • LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide .
Feature Target Compound LMM5/LMM11 Impact on Properties
Core Structure Piperidine-carbonyl-pyridine Benzamide linker Piperidine may enhance solubility and reduce steric hindrance compared to benzamide.
Substituents Furan-2-yl on oxadiazole Methoxyphenyl/cyclohexyl Furan’s electron-rich nature vs. methoxy/cyclohexyl’s lipophilicity.
Activity Not reported Antifungal (C. albicans) LMM11’s furan substitution aligns with the target compound’s potential antifungal role.
3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine (3l)
  • Structure : Direct pyridine-oxadiazole linkage without a piperidine-carbonyl bridge .
4-{5-[(4-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine
  • Structure : Dual oxadiazole cores connected via sulfanyl chains .
  • Impact : Sulfanyl linkages introduce rigidity and disulfide-like redox sensitivity, contrasting with the target compound’s single oxadiazole and flexible piperidine.
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine
  • Structure : Cyclopropyl-substituted oxadiazole and oxazole-carbonyl-piperidine .
  • Impact : Cyclopropyl groups often enhance metabolic stability compared to furan, suggesting the target compound may have shorter half-life but better solubility.

Pharmacological and Physicochemical Properties

Molecular Weight and Lipophilicity
  • Target Compound : MW 354.4 .
  • LMM11 : MW ~480 (estimated).
  • 3l : MW ~297 (estimated) .

Smaller compounds like 3l may exhibit better membrane permeability, while bulkier derivatives (e.g., LMM11) could have prolonged target engagement.

Electronic Effects
  • Furan vs. Methoxy/cyclopropyl : Furan’s electron-rich π-system facilitates hydrogen bonding and π-π stacking, whereas methoxy (LMM5) or cyclopropyl groups prioritize hydrophobic interactions.

Biological Activity

3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine is a complex organic compound that has garnered attention for its potential biological activities. The presence of the furan and oxadiazole moieties suggests a diverse range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O3C_{17}H_{16}N_{2}O_{3} with a molecular weight of 328.4 g/mol. The structure incorporates a piperidine ring, which enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC17H16N2O3
Molecular Weight328.4 g/mol
IUPAC NameThis compound

Biological Activity Overview

Research indicates that compounds containing the oxadiazole and furan rings exhibit a wide spectrum of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of oxadiazole can possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with some exhibiting lower Minimum Inhibitory Concentrations (MICs) than standard antibiotics like gentamicin .
  • Anticancer Properties : The oxadiazole scaffold has been linked to anticancer activity. Research suggests that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle proteins and the inhibition of specific kinases .
  • Anti-inflammatory Effects : Some studies highlight the anti-inflammatory potential of oxadiazole derivatives, which may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies and Research Findings

Recent studies have explored the biological activities of compounds related to this compound:

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various oxadiazole derivatives against Mycobacterium tuberculosis. The most active compounds demonstrated IC90 values ranging from 3.73 to 4.00 μM, indicating strong potential for further development as anti-tubercular agents .

Anticancer Activity

In vitro assays revealed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. For example, one derivative showed an IC50 value of 10 μM against breast cancer cells, indicating promising anticancer properties .

Molecular docking studies suggest that these compounds may interact with key enzymes involved in disease pathways. For instance, binding affinity studies indicated that some derivatives effectively inhibit mycobacterial enoyl reductase (InhA), crucial for fatty acid biosynthesis in bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.